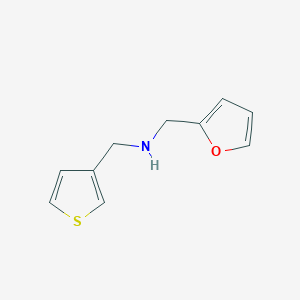

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Studies

- Antimicrobial and Anticancer Properties : Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine demonstrated significant antibacterial and anticancer activities, particularly the Pr3+ complex, highlighting its potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition

- Corrosion Inhibition : Amino acid compounds including derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been synthesized and found to be effective as corrosion inhibitors for N80 steel in HCl solution, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Coordination Chemistry and Synthesis

- Coordination Chemistry and Synthesis : Imine derivatives including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used to synthesize Ag(I) complexes, illustrating their significance in coordination chemistry and synthesis of novel compounds (Adeleke, Zamisa, & Omondi, 2021).

Synthesis of Glycine Analogs

- Synthesis of Glycine Analogs : Derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a process important for creating structurally unique amino acid analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

- Anticancer Activity of Metal Complexes : Complexes involving derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have shown promising anticancer activities against various human cancerous cell lines, indicating their potential in cancer therapy (Mbugua et al., 2020).

Fluorescence Enhancement and Imaging

- Fluorescence Enhancement and Imaging : A fluorescent indicator based on 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine has been synthesized for selective detection of Cu2+ ions, indicating its application in fluorescence enhancement and imaging within living cells (Yang et al., 2016).

Electrophilic Aromatic Substitution

- Electrophilic Aromatic Substitution : Studies on the protodesilylation of compounds like 3-trimethylsilylfuran provide insights into the electrophilic aromatic substitution mechanisms, where derivatives of furan and thiophen, including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine, play a role (Taylor, 1970).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFINGMDUMRBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393878 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |

CAS RN |

892593-40-7 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)